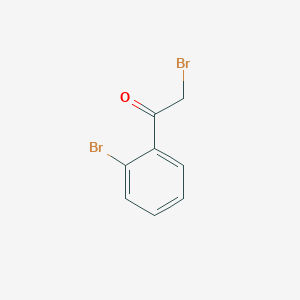

2-Bromo-1-(2-bromophenyl)ethanone

Overview

Description

2-Bromo-1-(2-bromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is a brominated derivative of acetophenone and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of two bromine atoms attached to the ethanone structure, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-bromophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2-bromophenyl)ethanone. In this process, 1-(2-bromophenyl)ethanone is dissolved in a suitable solvent such as benzene, and bromine is added dropwise to the solution. The reaction mixture is then stirred and heated to facilitate the bromination reaction. After completion, the product is isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process typically includes the controlled addition of bromine to a solution of 1-(2-bromophenyl)ethanone under specific temperature and pressure conditions. The reaction is monitored to ensure complete bromination, and the product is subsequently purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Formation of iodinated or other halogenated derivatives.

Reduction: Formation of 2-bromo-1-(2-bromophenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(2-bromophenyl)acetic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Bromo-1-(2-bromophenyl)ethanone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its brominated structure allows for electrophilic substitution reactions, which are crucial in creating complex molecules with biological activity. For example, it can be used to synthesize anti-cancer agents and anti-inflammatory drugs due to its ability to modify biological pathways.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It can participate in Suzuki and Heck reactions, enabling the construction of diverse molecular architectures that are essential in material science and drug development.

Fluorescent Probes

Recent studies have explored the application of this compound as a precursor for fluorescent probes. These probes are vital for biological imaging and tracking cellular processes. The compound's ability to be modified into various derivatives enhances its utility in fluorescence microscopy and other imaging techniques.

Material Science

In material science, this compound is investigated for its potential use in developing new polymers and materials with unique properties. Its brominated structure can impart flame retardancy and improve thermal stability in polymer formulations.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers reported enhanced efficacy against specific cancer cell lines when brominated derivatives were tested, highlighting the compound's importance in medicinal chemistry.

Case Study 2: Development of Fluorescent Probes

Research conducted at a leading university explored the modification of this compound to create fluorescent probes for live-cell imaging. The study found that these probes exhibited high sensitivity and specificity for targeted cellular components, paving the way for advancements in biomedical research.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromophenyl)ethanone involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the ethanone structure make the carbonyl carbon highly reactive towards nucleophiles. This reactivity allows the compound to participate in various substitution and addition reactions, forming covalent bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

2-Bromoacetophenone: Similar in structure but lacks the additional bromine atom on the phenyl ring.

1-(2-Bromophenyl)ethanone: Precursor to 2-Bromo-1-(2-bromophenyl)ethanone, with only one bromine atom.

2-Bromo-1-(4-bromophenyl)ethanone: Similar structure but with bromine atoms in different positions on the phenyl ring.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The specific positioning of the bromine atoms allows for selective reactions and the formation of diverse products, making it valuable in various chemical and industrial applications .

Biological Activity

2-Bromo-1-(2-bromophenyl)ethanone, also known by its CAS number 49851-55-0, is an organic compound with significant potential in medicinal chemistry and various biological applications. Its molecular formula is C₈H₆Br₂O, and it features a bromo-substituted phenyl group, which contributes to its reactivity and biological interactions. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 277.94 g/mol

- IUPAC Name: 2-bromo-1-(2-bromophenyl)ethan-1-one

- Structure:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has shown that halogenated compounds often exhibit antimicrobial properties. The presence of bromine atoms in this compound enhances its interaction with microbial membranes, potentially leading to increased permeability and cell death. Studies indicate that similar brominated compounds have demonstrated effectiveness against a range of bacteria and fungi.

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The brominated phenyl group is hypothesized to play a crucial role in these interactions.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Interaction: It could interact with specific receptors, modulating their activity and influencing cellular signaling cascades.

- Oxidative Stress Induction: The presence of bromine can enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a significant reduction in bacterial growth for both Gram-positive and Gram-negative strains when treated with this compound at varying concentrations.

Case Study 2: Anticancer Activity

In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was due to apoptosis mediated by the activation of caspase pathways.

Properties

IUPAC Name |

2-bromo-1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXPJIJQTHJGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372109 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-55-0 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenacyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Bromo-1-(2-bromophenyl)ethanone in the synthesis of indenobenzofurans?

A1: this compound serves as a crucial building block in the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones. The compound reacts with salicylaldehydes to form 2-(2-bromobenzoyl)benzofurans, the key intermediate in this synthesis. [] These intermediates then undergo a palladium-catalyzed intramolecular Heck reaction, leading to the formation of the desired indenobenzofuran product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.